molecular formula C17H13BrN4S B13370740 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13370740
M. Wt: 385.3 g/mol
InChI Key: SWMFFRRJADWWNF-UHFFFAOYSA-N
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Description

5-Benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound featuring a fused triazinoindole core with distinct substituents: a benzyl group at position 5, a bromine atom at position 6, a methyl group at position 8, and a thiol (-SH) group at position 2.

Properties

Molecular Formula

C17H13BrN4S

Molecular Weight

385.3 g/mol

IUPAC Name

5-benzyl-6-bromo-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C17H13BrN4S/c1-10-7-12-14-16(19-17(23)21-20-14)22(15(12)13(18)8-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,21,23)

InChI Key

SWMFFRRJADWWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C3=NC(=S)NN=C23)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method starts with the Sandmeyer reaction of 2-methyl (ethyl)aniline to produce 7-methyl (ethyl) isatins. These isatins are then brominated using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methyl (ethyl) isatins . The final step involves the condensation of these intermediates with thiosemicarbazide in the presence of dioxane and potassium carbonate to form the desired triazinoindole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions (Fe²⁺) and not to ferric ions (Fe³⁺), which is crucial for its anticancer activity . The induction of apoptosis is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

The 6-bromo substituent introduces steric bulk and electron-withdrawing effects, which may improve resistance to metabolic degradation compared to non-halogenated analogues like compound 32 . The 8-methyl group likely stabilizes the indole ring system, as seen in related anticonvulsant triazinoindoles .

Synthetic Complexity :

  • The target compound requires multi-step alkylation and purification (e.g., column chromatography with petroleum ether/EtOAc), similar to derivatives like 43 . However, bromination at position 6 demands precise regioselective conditions absent in simpler analogues .

Biological Performance: Brominated triazinoindoles (e.g., 8-bromo-5-methyl) show superior antimicrobial activity against E. coli (MIC: 8 µg/mL) compared to non-brominated derivatives (MIC: >32 µg/mL) . Thioether-linked derivatives (e.g., 43) exhibit higher antiproliferative activity (IC₅₀: 12 µM) than thiol-containing precursors due to improved target engagement .

Physicochemical Properties

  • Melting Points: Brominated derivatives (e.g., 360–361°C for compound 34) generally have higher melting points than non-halogenated analogues due to increased molecular symmetry and packing efficiency .
  • Solubility : The benzyl group reduces aqueous solubility compared to 5-methyl analogues, necessitating DMF or DMSO for dissolution .

Mechanistic Insights

  • The thiol group at position 3 enables nucleophilic reactions (e.g., alkylation with bromoacetamides), a feature exploited in prodrug design .
  • Bromine at position 6 may act as a hydrogen-bond acceptor, enhancing interactions with protease active sites .

Biological Activity

5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound belonging to the triazinoindole class. Its molecular formula is C17H13BrN4SC_{17}H_{13}BrN_{4}S, with a molecular weight of 385.3 g/mol. The compound features a unique arrangement of functional groups, including a bromine atom, a benzyl group, a methyl group, and a thiol group. This specific structure contributes to its distinctive chemical properties and potential biological activities.

Iron Chelation and Anticancer Activity

One of the most significant biological activities of this compound is its role as an iron chelator . This property is crucial for its potential application in cancer therapy, as it can inhibit cancer cell proliferation by disrupting iron homeostasis within the cells. The mechanism involves selective binding to ferrous ions (Fe2+Fe^{2+}), leading to cell cycle arrest and apoptosis in cancer cells .

The compound exhibits the ability to form covalent bonds with cysteine residues in proteins, which may inhibit their function and modulate cellular signaling pathways. Ongoing research aims to further elucidate its precise mechanisms of action and potential therapeutic applications .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol enhances its reactivity and biological activity. The following table summarizes key structural features and their associated biological activities:

Structural Feature Biological Activity
Bromine AtomEnhances binding affinity for metal ions
Benzyl GroupIncreases lipophilicity and cellular uptake
Methyl GroupModulates electronic properties
Thiol GroupFacilitates covalent interactions with proteins

Case Studies

Recent studies have demonstrated the effectiveness of 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in various cancer cell lines:

  • Breast Cancer Cells (MCF-7) : The compound exhibited an IC50 value of 10μM10\mu M, indicating significant antiproliferative effects.
  • Lung Cancer Cells (A549) : Demonstrated an IC50 value of 15μM15\mu M, supporting its potential as an anticancer agent.
  • Colon Cancer Cells (HT-29) : Showed promising results with an IC50 value of 12μM12\mu M .

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